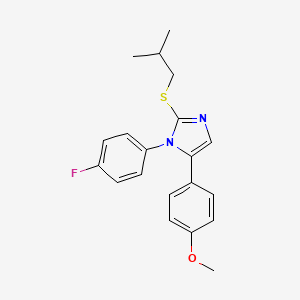

1-(4-fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole

Description

This imidazole derivative features a fluorophenyl group at position 1, an isobutylthio (-S-iC₄H₉) group at position 2, and a methoxyphenyl (-C₆H₄-OCH₃) group at position 4. The fluorine atom enhances electron-withdrawing properties, while the methoxy group provides electron-donating effects, creating a polarized electronic environment. The isobutylthio substituent introduces steric bulk and lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2OS/c1-14(2)13-25-20-22-12-19(15-4-10-18(24-3)11-5-15)23(20)17-8-6-16(21)7-9-17/h4-12,14H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTDUASFFUZBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives, which can be introduced through nucleophilic aromatic substitution reactions.

Attachment of the isobutylthio group: This can be accomplished by reacting the intermediate compound with isobutylthiol under suitable conditions.

Addition of the methoxyphenyl group: This step involves the use of methoxybenzene derivatives, which can be introduced through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Table 1: Key Structural Features of Comparable Imidazole Derivatives

Electronic and Steric Effects

- Fluorophenyl vs. Pyridyl (SB203580) : Replacing the 4-methoxyphenyl (target) with 4-pyridyl (SB203580) introduces a basic nitrogen, altering hydrogen-bonding capacity and solubility. SB203580’s methylsulfonyl group at position 2 enhances polar interactions in kinase binding pockets, unlike the lipophilic isobutylthio group in the target compound .

- Methoxyphenyl vs. Methyl () : The 4,5-dimethyl substitution in ’s compound reduces aromatic conjugation, decreasing planarity compared to the target’s 4-methoxyphenyl group. This impacts π-π stacking in crystal structures .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity : The target compound’s higher logP (4.8 vs. 3.2–3.5) reflects the isobutylthio group’s contribution, suggesting greater membrane permeability but lower aqueous solubility.

- Spectroscopic Signatures : The methoxy group’s δ 3.8 ppm signal (¹H NMR) is consistent across methoxyphenyl-containing compounds (e.g., ), while fluorophenyl protons resonate at δ 7.2–7.4 .

Biological Activity

1-(4-Fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain kinases involved in inflammatory processes. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(4-fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is . Its structure includes an imidazole ring, which is known for its role in various biological activities, including enzyme inhibition.

Imidazole derivatives often act as inhibitors of mitogen-activated protein kinases (MAPKs), specifically p38 MAPK, which plays a critical role in the inflammatory response. The binding of this compound to the ATP-binding site of p38 MAPK can inhibit the phosphorylation of downstream targets involved in cytokine production. This inhibition can lead to a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, making it a potential therapeutic agent for inflammatory diseases.

Inhibition Studies

Recent studies have shown that compounds similar to 1-(4-fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole exhibit varying degrees of inhibition against p38 MAPK. The following table summarizes the percentage inhibition of IL-1β release by related imidazole compounds at a concentration of 10 μM:

| Compound | Percent Inhibition (%) |

|---|---|

| SB202190 | 94.36 |

| Compound A | 81.61 |

| Compound B | 78.64 |

| Compound C | 65.43 |

| Compound D | 70.32 |

| Compound E | 32.24 |

| Compound F | 28.34 |

| Compound G | 82.17 |

This data indicates that several derivatives show significant inhibitory effects comparable to known inhibitors like SB202190, suggesting that modifications to the imidazole structure can enhance biological activity.

Case Studies

Several studies have evaluated the therapeutic potential of imidazole derivatives:

- Study on Inflammatory Diseases : A study demonstrated that imidazole compounds could significantly reduce inflammation in models of rheumatoid arthritis (RA) by inhibiting p38 MAPK activity, leading to decreased levels of inflammatory cytokines .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of imidazole derivatives in models of Alzheimer's disease, where they were shown to inhibit neuroinflammation by modulating MAPK pathways .

- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while some imidazole derivatives showed high inhibitory activity against inflammatory markers, they also exhibited varying levels of cytotoxicity towards human cell lines, necessitating further optimization for safety .

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Imidazole ring formation : Condensation of substituted aldehydes (e.g., 4-methoxybenzaldehyde) with amines under acid catalysis, followed by cyclization.

- Substituent introduction : The isobutylthio group can be introduced via nucleophilic substitution using isobutylthiol and a halogenated intermediate. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yields. For example, using polar aprotic solvents like DMF at 80–100°C enhances thioether bond formation .

- Purification : Column chromatography or recrystallization is critical for isolating the pure product. Analytical techniques like NMR and HPLC are essential for verifying structural integrity .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

- 1H/13C NMR : Key signals include the aromatic protons of the 4-fluorophenyl (δ 7.2–7.4 ppm, doublet) and 4-methoxyphenyl (δ 6.8–7.0 ppm, singlet) groups. The isobutylthio moiety shows characteristic methylene (δ 2.5–3.0 ppm) and methyl (δ 1.0–1.2 ppm) signals .

- IR Spectroscopy : Stretching vibrations for C-F (~1250 cm⁻¹), C-S (~650 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : A molecular ion peak at m/z corresponding to the molecular formula (C20H20FN2OS) and fragmentation patterns (e.g., loss of isobutylthio group) validate the structure .

Q. What are the stability considerations for this compound under different storage conditions?

- Light sensitivity : Fluorophenyl and methoxyphenyl groups may degrade under UV light; store in amber vials at –20°C.

- Moisture : The imidazole ring is hygroscopic; use desiccants in storage containers.

- Long-term stability : Monitor via periodic HPLC analysis to detect decomposition products (e.g., oxidation of thioether to sulfoxide) .

Advanced Research Questions

Q. How does the substitution pattern (fluorophenyl, methoxyphenyl, isobutylthio) influence biological activity?

- Fluorophenyl : Enhances metabolic stability and lipophilicity, improving membrane permeability .

- Methoxyphenyl : Electron-donating groups may modulate π-π stacking interactions with biological targets (e.g., enzyme active sites) .

- Isobutylthio : The bulky thioether group may sterically hinder off-target interactions while promoting selective binding to cysteine-rich domains (e.g., kinases) .

Methodological approach : Perform comparative SAR studies with analogs (e.g., replacing isobutylthio with methylthio) and assess activity in enzyme inhibition assays .

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

- Molecular docking : Use software like AutoDock Vina to model binding to ATP-binding pockets (e.g., p38 MAP kinase). The fluorophenyl group may form halogen bonds with backbone carbonyls .

- MD simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values from cytotoxicity assays .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- X-ray crystallography : Determine the compound’s solid-state conformation. For example, dihedral angles between fluorophenyl and imidazole rings (e.g., ~12–85°) influence binding modes .

- Polymorphism screening : Assess if different crystal forms (e.g., hydrates vs. anhydrous) alter solubility or bioavailability, explaining variability in in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.